molecular formula C25H19N3O7S2 B2605664 (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-01-7

(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2605664
CAS No.: 865248-01-7
M. Wt: 537.56
InChI Key: GZDWRGUIZRXPMS-RFBIWTDZSA-N
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Description

(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzochromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a benzochromene core, a thiazole ring, and a sulfonamide group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzochromene core: This can be achieved through a Knoevenagel condensation reaction between salicylaldehyde and malonic acid derivatives, followed by cyclization.

    Introduction of the thiazole ring: The thiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.

    Sulfonamide formation: The sulfonamide group is typically introduced by reacting the intermediate with sulfonyl chloride under basic conditions.

    Final coupling: The final step involves coupling the benzochromene-thiazole intermediate with ethyl bromoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The presence of multiple functional groups allows for nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its photophysical properties. It can be used to label and visualize biological molecules and structures in living cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an antiproliferative agent against certain cancer cell lines, making it a candidate for further drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its benzochromene core, thiazole ring, and sulfonamide group. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[2-(3-oxobenzo[f]chromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O7S2/c1-2-34-22(29)13-28-19-9-8-15(37(26,32)33)11-21(19)36-25(28)27-23(30)18-12-17-16-6-4-3-5-14(16)7-10-20(17)35-24(18)31/h3-12H,2,13H2,1H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDWRGUIZRXPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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